Phenol-amido-C1-PEG3-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H20N4O5 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H20N4O5/c15-18-16-5-6-21-7-8-22-9-10-23-11-14(20)17-12-1-3-13(19)4-2-12/h1-4,19H,5-11H2,(H,17,20) |
InChI Key |
UIVPCIQDQHNCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Phenol-amido-C1-PEG3-N3: Properties, Synthesis, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed plausible synthesis protocol, and the application of Phenol-amido-C1-PEG3-N3, a bifunctional linker critical in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a cornerstone in the design of novel therapeutics aimed at targeted protein degradation.
Core Chemical Properties
This compound is a well-defined chemical entity with specific physicochemical properties that are crucial for its function as a PROTAC linker. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide | [1] |
| Molecular Formula | C14H20N4O5 | [1] |
| Molecular Weight | 324.33 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O | [1] |
| CAS Number | 1096439-18-7 | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO, DMF | [2] |
| Purity | ≥95% (typical for commercial products) |
Synthesis Protocol
Part 1: Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide (Intermediate A)
-
Materials: 4-aminophenol (B1666318), chloroacetyl chloride, a suitable aprotic solvent (e.g., dichloromethane), and a non-nucleophilic base (e.g., triethylamine).
-
Procedure:
-
Dissolve 4-aminophenol in the aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add triethylamine (B128534) to the solution.
-
Add chloroacetyl chloride dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield Intermediate A.
-
Part 2: Synthesis of 1-(2-azidoethoxy)-2-(2-ethoxy)ethanol (A plausible PEG3-azide precursor)
The synthesis of the PEG3-azide moiety can be achieved through various methods. A common approach involves the azidation of a corresponding PEG-halide or PEG-tosylate.
Part 3: Synthesis of this compound
-
Materials: Intermediate A (2-chloro-N-(4-hydroxyphenyl)acetamide), a suitable PEG3-azide alcohol, sodium hydride, and anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the PEG3-azide alcohol in anhydrous THF.
-
Add sodium hydride portion-wise at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Intermediate A in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography to obtain this compound.
-
Role in PROTAC Technology: A Signaling Pathway Perspective
This compound is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to selectively degrade target proteins implicated in disease[5][6]. The linker plays a crucial role in connecting a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome[5].
Caption: Mechanism of action of a PROTAC utilizing a linker like this compound.
Experimental Workflow: PROTAC Synthesis and Evaluation
The azide (B81097) functionality of this compound makes it particularly suitable for "click chemistry," a highly efficient and specific conjugation method[7]. The following workflow outlines the synthesis of a PROTAC using this linker and its subsequent biological evaluation.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Experimental Protocol for PROTAC Synthesis via Click Chemistry:
-
Materials: this compound, an alkyne-functionalized ligand for the target protein, an alkyne-functionalized ligand for the E3 ligase, copper(II) sulfate, sodium ascorbate (B8700270), and a suitable solvent (e.g., DMSO/water).
-
Procedure:
-
Dissolve the alkyne-functionalized ligands and this compound in the solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the mixture.
-
Add an aqueous solution of copper(II) sulfate to initiate the click reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
This technical guide provides a foundational understanding of this compound, a vital tool for researchers in the burgeoning field of targeted protein degradation. Its well-defined structure and versatile reactivity make it an invaluable component in the rational design and synthesis of next-generation therapeutics.
References
- 1. This compound | C14H20N4O5 | CID 138911379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. ias.ac.in [ias.ac.in]
- 4. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Mechanism of Action of Phenol-amido-C1-PEG3-N3 in Targeted Protein Degradation
Disclaimer: The molecule "Phenol-amido-C1-PEG3-N3" is described in chemical supplier databases as a PEG-based PROTAC linker used for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] It is a chemical building block rather than a complete, functional protein degrader. This guide, therefore, describes the mechanism of action of a hypothetical PROTAC, herein named PAC-21 , which incorporates the this compound linker. The principles, data, and protocols described are representative of a typical PROTAC designed for targeted protein degradation.
Introduction to Targeted Protein Degradation and PAC-21
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[6][7] Unlike traditional inhibitors that only block a protein's function, TPD physically removes the protein from the cell.[6]
Proteolysis Targeting Chimeras (PROTACs) are the leading class of TPD agents.[6][8] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[6][8] One ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[8] This dual binding forms a "molecular bridge" between the target and the E3 ligase, leading to the target's degradation.[6][9]
The hypothetical molecule, PAC-21 , is conceptualized as a PROTAC that leverages the This compound component as its linker.[1][2] For the purpose of this guide, we will assume:
-
The "Phenol-amido" portion of the linker is attached to a warhead that binds to a hypothetical Target Protein X (TPX) .
-
The "Azide (N3)" end of the linker is used as a chemical handle to attach a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Core Mechanism of Action: The PROTAC Catalytic Cycle
PAC-21 induces the degradation of TPX through a catalytic cycle that hijacks the Ubiquitin-Proteasome System.[7][8] The process involves several key steps:
-
Ternary Complex Formation : PAC-21, being bifunctional, first binds to both the Target Protein X (TPX) and the Cereblon (CRBN) E3 ligase simultaneously inside the cell. This forms a transient, productive ternary complex (TPX::PAC-21::CRBN).[6][9] The formation of this complex is the crucial event that initiates the degradation process.[10]
-
Polyubiquitination : Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 conjugating enzyme to specific lysine (B10760008) residues on the surface of TPX.[6] This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.[7]
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery.[7][8] The proteasome recognizes, unfolds, and degrades the ubiquitinated TPX into small peptides.
-
Recycling of PAC-21 : After the ubiquitination of the target, the ternary complex disassembles, and PAC-21 is released.[6][9] The single molecule of PAC-21 can then bind to another molecule of TPX and CRBN, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-fount.com [bio-fount.com]
- 4. targetmol.cn [targetmol.cn]
- 5. This compound | C14H20N4O5 | CID 138911379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcrr.com [ijcrr.com]
A Technical Guide to the Discovery and Development of a PROTAC Incorporating a Phenol-amido-C1-PEG3-N3 Linker
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Phenol-amido-C1-PEG3-N3" is a chemical descriptor for a linker molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and is not a standalone therapeutic agent.[1][2] This guide outlines a representative discovery and development timeline for a hypothetical PROTAC, herein named "PAC-101," which utilizes this specific linker to target the oncogenic protein BRD4 for degradation.
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[3][4][5] A PROTAC molecule is comprised of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][6][7] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex between the target and the E3 ligase.[][9][10]
This whitepaper details the discovery and preclinical development of PAC-101, a hypothetical PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a validated target in various cancers. PAC-101 employs a this compound linker, a flexible polyethylene (B3416737) glycol (PEG)-based linker featuring an azide (B81097) group for efficient synthesis via click chemistry.[1][3][11]
The PAC-101 Molecule and Rationale
PAC-101 is a heterobifunctional molecule designed to recruit BRD4 to the Cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
-
Target Ligand: A derivative of a known BRD4 inhibitor, functionalized with an alkyne group for click chemistry ligation.
-
E3 Ligase Ligand: Pomalidomide, a well-characterized CRBN binder.[3]
-
Linker: The this compound linker connects the two ligands. The PEG component enhances solubility and the azide handle allows for a modular and efficient synthesis.[3][][9]
The rationale for this design is to leverage a validated target (BRD4) and a well-understood E3 ligase (CRBN) with a versatile linker that facilitates rapid library synthesis and optimization.[10]
Discovery and Development Timeline
The preclinical development of PAC-101 followed a structured, multi-year timeline, from initial design to candidate nomination.
| Phase | Duration | Key Activities | Outcomes |
| Phase 1: Design & Synthesis | 6 Months | - Computational modeling of ternary complex- Synthesis of a library of PROTACs with varying linker attachment points- Chemical characterization (NMR, LC-MS, Purity) | - Identification of PAC-101 as lead structure- Optimized, scalable synthesis route established |
| Phase 2: In Vitro Profiling | 12 Months | - Binary binding assays (SPR)- Ternary complex formation assays (TR-FRET)- Cellular degradation assays (Western Blot, In-Cell Western)- Cell viability/cytotoxicity assays in cancer cell lines | - Confirmed high-affinity binding to BRD4 and CRBN- Demonstrated potent and selective degradation of BRD4- Showed on-target anti-proliferative effects |
| Phase 3: Preclinical & ADME | 18 Months | - In vitro ADME (metabolic stability, permeability)- In vivo pharmacokinetic (PK) studies in mice- In vivo pharmacodynamic (PD) studies (tumor BRD4 degradation)- Efficacy studies in mouse xenograft models | - Favorable ADME profile- Sufficient in vivo exposure and target engagement- Demonstrated tumor growth inhibition |
Quantitative Data Summary
Table 4.1: In Vitro Biological Activity of PAC-101
| Assay | Parameter | Result |
| BRD4 Binding (SPR) | KD | 25 nM |
| CRBN Binding (SPR) | KD | 150 nM |
| Ternary Complex Formation (TR-FRET) | EC50 | 80 nM |
| BRD4 Degradation (MCF-7 cells) | DC50 | 10 nM |
| BRD4 Degradation (MCF-7 cells) | Dmax | >95% |
| Cell Viability (MCF-7 cells) | GI50 | 30 nM |
Table 4.2: Preclinical Pharmacokinetic Profile of PAC-101 (Mouse)
| Parameter | Route: IV (1 mg/kg) | Route: PO (10 mg/kg) |
| Cmax | 1,200 ng/mL | 450 ng/mL |
| AUClast | 3,500 ngh/mL | 2,800 ngh/mL |
| T1/2 | 2.5 hours | 3.1 hours |
| Bioavailability (F%) | N/A | 25% |
Key Experimental Protocols
Synthesis of PAC-101 via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final step in PAC-101 synthesis, where the azide-containing linker is "clicked" onto the alkyne-functionalized BRD4 ligand.
-
Reagent Preparation: Dissolve the alkyne-functionalized BRD4 ligand (1.0 eq) and this compound (1.1 eq) in a 3:1 mixture of THF and water.
-
Catalyst Addition: Add copper(II) sulfate (B86663) (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor reaction progress by LC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to yield PAC-101 as a white solid.
-
Characterization: Confirm the structure and purity (>98%) using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Protocol for Measuring BRD4 Degradation
This protocol is used to determine the DC50 and Dmax of PAC-101.[12]
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of PAC-101 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[12]
Mandatory Visualizations
Diagram 1: General Mechanism of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Diagram 2: Experimental Workflow for PROTAC Evaluation
Caption: A streamlined workflow for PROTAC discovery and preclinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
The Strategic Advantage of Phenol-Amido PEG Linkers in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of therapeutic drug development, the choice of a chemical linker is a paramount decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse array of linkers, the phenol-amido polyethylene (B3416737) glycol (PEG) linker has emerged as a sophisticated tool, offering a unique combination of properties that address key challenges in drug delivery. This in-depth technical guide explores the theoretical advantages of the phenol-amido PEG linker, supported by experimental data and detailed methodologies, to provide a comprehensive resource for its application in areas such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Principles: The Synergy of Phenol (B47542), Amide, and PEG
The phenol-amido PEG linker architecture integrates three key components, each contributing distinct and synergistic advantages to the final bioconjugate.
-
Polyethylene Glycol (PEG) Chain: The hydrophilic and flexible PEG spacer is a well-established component in bioconjugation. Its primary roles include enhancing the aqueous solubility of hydrophobic payloads, increasing the hydrodynamic radius of the conjugate to reduce renal clearance and prolong circulation half-life, and providing a steric shield that can minimize immunogenicity and protect against enzymatic degradation.[1][2] The length of the PEG chain is a critical and tunable parameter that can be optimized to balance these benefits with potential drawbacks such as steric hindrance at the target site.[3]
-
Amide Bond: The amide bond provides a stable and robust connection within the linker, contributing to the overall chemical stability of the bioconjugate in systemic circulation.[4] This stability is crucial to prevent the premature release of the payload, which could lead to off-target toxicity and reduced therapeutic efficacy.[5] The formation of the amide bond is a well-characterized and efficient chemical transformation, often achieved through reactions like N-hydroxysuccinimide (NHS) ester chemistry with primary amines.[4][6]
-
Phenol Group: The inclusion of a phenol group, an aromatic moiety, can impart a degree of rigidity to the linker. This can be advantageous in specific applications, such as PROTACs, where the linker's conformation is critical for the effective formation of a ternary complex between the target protein and an E3 ligase.[7][8] Studies have suggested that aromatic linkers can contribute to the stability of nanocarriers.[9][10] Furthermore, the phenolic hydroxyl group can serve as a versatile chemical handle for conjugation.[11]
Quantitative Data Summary
The following tables summarize the impact of linker composition on key properties of bioconjugates. While direct head-to-head comparative data for phenol-amido PEG linkers is emerging, the presented data from studies on related linker types provides valuable insights into the expected performance characteristics.
Table 1: Comparative In Vivo Stability of Different ADC Linker Types
| Linker Type | Cleavage Mechanism | Typical Half-Life in Circulation | Key Features |
| Non-cleavable (e.g., Thioether) | Lysosomal degradation of the antibody | High | High stability, relies on antibody catabolism for payload release.[12] |
| Enzyme-sensitive (e.g., Valine-Citrulline) | Protease (e.g., Cathepsin B) cleavage | Moderate to High | Stable in circulation, cleaved in the tumor microenvironment or intracellularly.[12] |
| pH-sensitive (e.g., Hydrazone) | Acid-catalyzed hydrolysis | Low to Moderate | Cleaved in the acidic environment of endosomes/lysosomes.[5][12] |
| Redox-sensitive (e.g., Disulfide) | Reduction by intracellular glutathione | Moderate | Cleaved in the reducing intracellular environment.[12] |
| Phenol-Amido (as part of a stable linker) | N/A (if non-cleavable) | Expected to be High | The robust amide bond contributes to high stability in circulation. |
Table 2: Influence of Linker Properties on PROTAC Permeability and Metabolism
| Linker Characteristic | Impact on Permeability | Impact on Metabolism | Rationale |
| Increased Flexibility (e.g., PEG) | Can enhance permeability by allowing the molecule to adopt folded conformations with reduced polar surface area.[7][8] | May be more susceptible to oxidative metabolism compared to rigid linkers.[13][14] | Flexible linkers can shield polar groups through intramolecular interactions. |
| Increased Rigidity (e.g., Aromatic/Phenol) | Can improve metabolic stability.[15] | Generally more stable to oxidative metabolism.[13] | Rigid structures can limit access of metabolic enzymes. |
| Presence of Amide Bonds | May decrease permeability due to increased polar surface area if not shielded.[16] | Amide bonds are generally stable to hydrolysis in circulation.[17][18] | Intramolecular hydrogen bonding can mitigate the negative impact on permeability.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of phenol-amido PEG linkers. The following protocols provide a generalized framework for key experimental procedures.
Protocol 1: Synthesis of a Heterobifunctional Amido-PEG Linker with a Protected Amine
This protocol describes the synthesis of a t-Boc-N-amido-PEG-Br linker, which can subsequently be used to alkylate a phenol-containing molecule.
Materials:
-
t-Boc-N-amido-PEG-OH
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Lithium bromide (LiBr)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Mesylation of the Terminal Hydroxyl Group:
-
Dissolve t-Boc-N-amido-PEG-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add triethylamine (2.2 eq).
-
Slowly add methanesulfonyl chloride (1.7 eq) dropwise.
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
-
Bromination of the Mesylated Intermediate:
-
Dissolve the crude mesylated intermediate in acetone.
-
Add lithium bromide (10-15 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, remove acetone under reduced pressure.
-
Dilute the residue with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[11]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure t-Boc-N-amido-PEG-Br.[11]
-
Protocol 2: Conjugation of a Phenol-Containing Molecule to the Amido-PEG-Br Linker
Materials:
-
Phenol-containing molecule (e.g., a protein ligand)
-
t-Boc-N-amido-PEG-Br
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Base (e.g., potassium carbonate or cesium carbonate)
-
Ethyl acetate
-
Water and brine
Procedure:
-
Deprotonation of the Phenol:
-
Dissolve the phenol-containing molecule (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add a suitable base (e.g., K2CO3, 2-3 eq).
-
Stir at room temperature for 30-60 minutes.[11]
-
-
Alkylation:
-
Add a solution of t-Boc-N-amido-PEG-Br (1.1-1.5 eq) in the same solvent.
-
Heat the reaction to 60-80°C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.[11]
-
-
Work-up and Purification:
-
Cool the reaction and filter off inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[11]
-
Protocol 3: General Protocol for Antibody-Drug Conjugation using an Amine-Reactive Linker
This protocol describes the conjugation of a drug-linker construct containing a carboxylic acid to an antibody via NHS ester chemistry, forming a stable amide bond.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker construct with a terminal carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Activation of the Drug-Linker:
-
Dissolve the drug-linker construct in anhydrous DMF or DMSO.
-
Add EDC and NHS (or Sulfo-NHS) to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.[5]
-
-
Conjugation to the Antibody:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate for 2 hours at room temperature with gentle mixing.[5]
-
-
Purification:
-
Remove unconjugated drug-linker and byproducts using a desalting column equilibrated with a suitable storage buffer.[5]
-
-
Characterization:
-
Determine the final protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).
-
Determine the average Drug-to-Antibody Ratio (DAR) (e.g., by HIC-HPLC or LC-MS).[5]
-
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of phenol-amido PEG linkers.
Caption: Synthetic workflow for a phenol-amido PEG linker and its conjugation.
Caption: General experimental workflow for ADC development.
Caption: Mechanism of action for a PROTAC utilizing a phenol-amido PEG linker.
Conclusion
The phenol-amido PEG linker represents a sophisticated and versatile tool in the field of bioconjugation. By combining the well-established benefits of PEGylation with the stability of an amide bond and the unique conformational influence of a phenol group, this linker class offers a powerful platform for the development of advanced therapeutics. The ability to fine-tune the linker's length and composition provides a high degree of control over the physicochemical and pharmacokinetic properties of the final bioconjugate. As our understanding of the intricate relationship between linker structure and biological activity continues to grow, the rational design and application of phenol-amido PEG linkers are poised to play an increasingly important role in the creation of safer and more effective targeted therapies.
References
- 1. purepeg.com [purepeg.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uregina.ca [uregina.ca]
- 18. Kinetics of amide and peptide cleavage by alkaline hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Phenol-amido-C1-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule. The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage under mild, physiological conditions.[1][2]
Phenol-amido-C1-PEG3-N3 is a versatile chemical tool containing a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phenol-amido moiety. The PEG linker enhances aqueous solubility and can reduce steric hindrance, making it an ideal component for various bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.[4] These application notes provide a detailed protocol for the SPAAC reaction of this compound with a DBCO-functionalized molecule.
Key Features of SPAAC with this compound
-
Biocompatibility: The copper-free nature of SPAAC makes it suitable for applications in living cells and in vivo, avoiding the cytotoxicity associated with copper catalysts.[1][2][3]
-
High Selectivity: The azide and cyclooctyne groups react specifically with each other, minimizing off-target reactions with other functional groups present in biological systems.[4]
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[1][2]
-
Enhanced Solubility: The PEG3 linker on this compound improves the hydrophilicity of the molecule and its conjugates.[4]
-
Versatility: The resulting triazole linkage is highly stable, making this chemistry suitable for creating robust bioconjugates for a variety of applications.[1]
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C14H20N4O5 |
| Molecular Weight | 324.33 g/mol [5] |
| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide[5] |
| Appearance | Solid |
| Storage Conditions | Store at -20°C or -80°C[1] |
Experimental Protocols
This protocol describes a general procedure for the conjugation of this compound to a DBCO-functionalized molecule. The specific concentrations and reaction parameters may require optimization depending on the properties of the reaction partner.
Materials
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-amine, DBCO-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4 (or other suitable amine-free buffer like HEPES)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Reagent Preparation
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
DBCO-Functionalized Molecule Stock Solution:
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO.
-
SPAAC Reaction Procedure
-
In a suitable reaction vessel, add the desired amount of the DBCO-functionalized molecule.
-
Add the this compound stock solution to the reaction vessel. A 2-4 fold molar excess of the DBCO reagent over the azide is a good starting point.[1]
-
If necessary, add PBS (pH 7.4) to the reaction mixture. The final concentration of DMSO should ideally be kept below 20% (v/v) to ensure solubility and minimize potential effects on biomolecules if present.[6]
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature (20-25°C) for 2-12 hours or at 37°C for 1-4 hours. The reaction can also be performed at 4°C for 12-24 hours.[1][4]
-
Monitor the reaction progress using an appropriate analytical technique.
Reaction Monitoring
The progress of the SPAAC reaction can be monitored by tracking the consumption of the DBCO reagent, which has a characteristic UV absorbance at approximately 309 nm.[6][7]
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Prepare the reaction mixture as described in the protocol. The initial concentration of the DBCO reagent should provide an absorbance within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and this compound to zero the spectrophotometer.
-
Initiate the reaction by adding the DBCO-functionalized molecule and immediately begin monitoring the decrease in absorbance at 309 nm over time.
Alternatively, the reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS to observe the formation of the product, which will have a higher molecular weight than the reactants.
Purification and Characterization
-
Purification: Once the reaction is complete, the desired product can be purified from unreacted starting materials and byproducts using RP-HPLC.
-
Characterization: The identity and purity of the final conjugate should be confirmed by:
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.
-
NMR Spectroscopy: To confirm the structure of the triazole product.
-
Quantitative Data
The following tables provide representative quantitative data for SPAAC reactions. Note that specific rates for this compound are not available in the literature; however, the data presented for similar PEGylated azides and DBCO derivatives offer a reasonable expectation of reaction performance.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions with DBCO Derivatives
| Cyclooctyne Derivative | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22[7] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37[7] |
| DBCO Derivatives (General) | - | - | ~0.1 - 2.0[7] |
This table illustrates the general range of reaction rates for DBCO derivatives. The presence of a PEG linker on the cyclooctyne has been shown to increase the reaction rate.[8]
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS (7) | 0.32 - 0.85 |
| HEPES (7) | 0.55 - 1.22 |
| DMEM | 0.59 - 0.97 |
| RPMI | 0.27 - 0.77 |
This data highlights that the choice of buffer and pH can significantly impact the kinetics of the SPAAC reaction. HEPES buffer at pH 7 generally provides higher reaction rates compared to PBS.
Diagrams
Caption: SPAAC reaction schematic.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C14H20N4O5 | CID 138911379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Phenol-amido-C1-PEG3-N3 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-amido-C1-PEG3-N3 is a versatile, PEG-based bifunctional linker primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for cancer research. PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. This linker contains a phenol-amido group at one end and a terminal azide (B81097) group at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) chain. The azide group allows for efficient conjugation to a warhead (a ligand for the target protein) via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The phenol-amido moiety can be functionalized to attach a ligand for an E3 ubiquitin ligase. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
These application notes provide an overview of the utility of this compound in the development of PROTACs targeting key cancer-related proteins such as Bromodomain-containing protein 4 (BRD4), Epidermal Growth Factor Receptor (EGFR), and the Androgen Receptor (AR). Detailed protocols for the synthesis and biological evaluation of these PROTACs are also provided.
Applications in Cancer Research
The primary application of this compound is as a linker in the construction of PROTACs to induce the degradation of oncoproteins. The modular nature of this linker allows for the facile synthesis of libraries of PROTACs with different target-binding and E3 ligase-recruiting moieties.
Targeted Degradation of BRD4
BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that plays a critical role in the transcriptional regulation of key oncogenes, including c-MYC. Overexpression of BRD4 is implicated in various cancers, making it an attractive therapeutic target. PROTACs designed to degrade BRD4 have shown potent anti-proliferative activity in cancer cell lines. The use of a PEG3 linker, similar in length and composition to this compound, has been shown to be effective in facilitating the formation of a stable ternary complex between BRD4, the PROTAC, and the E3 ligase, leading to efficient BRD4 degradation.
Targeted Degradation of EGFR
EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in several cancers, including non-small cell lung cancer and colorectal cancer. While EGFR inhibitors have been successful, the emergence of drug resistance is a significant clinical challenge. PROTACs that induce the degradation of EGFR offer a promising strategy to overcome resistance. PEG-based linkers are commonly used in EGFR-targeting PROTACs to optimize their physicochemical properties and degradation efficiency.
Targeted Degradation of the Androgen Receptor (AR)
The Androgen Receptor is a key driver of prostate cancer. Androgen deprivation therapy and AR antagonists are standard treatments, but resistance often develops. AR-targeting PROTACs have demonstrated the ability to effectively degrade the AR protein, offering a novel therapeutic approach for castration-resistant prostate cancer. The length and flexibility of the linker are critical for optimal AR degradation, and PEG3-containing linkers have been successfully employed in this context.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative PROTACs utilizing PEG3 linkers for the degradation of BRD4, EGFR, and AR in various cancer cell lines. The data is presented as the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.
| Target Protein | PROTAC (Representative) | Cell Line | DC50 (nM) | IC50 (nM) | Citation |
| BRD4 | Compound with GNE-987 degrader and PEG-based linker | PC3 (Prostate Cancer) | 0.39 | Not Reported | [1] |
| BRD4 | Compound with GNE-987 degrader and PEG-based linker | PC3 (Prostate Cancer) | 0.24 | Not Reported | [1] |
| EGFR | Dacomitinib-based PROTAC with PEG linker | HCC-827 (Lung Cancer) | 3.57 | 6 | |
| AR | Enzalutamide-based PROTAC | Lung Cancer Cells | Nanomolar range | Not Reported | [2] |
Note: The data presented are for PROTACs with linkers structurally similar to this compound and are intended to be representative of the potential efficacy that can be achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click chemistry" conjugation of an alkyne-modified warhead (targeting the protein of interest) to the this compound linker.
Materials:
-
Alkyne-modified warhead (ligand for the protein of interest)
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H2O, DMF, or DMSO)
-
E3 ligase ligand with a suitable functional group for conjugation to the phenol-amido moiety (e.g., a carboxylic acid for amide bond formation)
-
Coupling reagents for amide bond formation (e.g., HATU, DIPEA)
Procedure:
-
Preparation of the Linker-E3 Ligand Conjugate:
-
Functionalize the phenol (B47542) group of this compound if necessary for conjugation to the E3 ligase ligand.
-
In a reaction vessel, dissolve the E3 ligase ligand (1.0 equivalent) and the phenol-amido functionalized linker (1.1 equivalents) in a suitable solvent (e.g., DMF).
-
Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC to obtain the azide-PEG3-linker-E3 ligase ligand conjugate.
-
-
CuAAC Reaction (Click Chemistry):
-
In a reaction vial, dissolve the alkyne-modified warhead (1.0 equivalent) and the azide-PEG3-linker-E3 ligase ligand conjugate (1.1 equivalents) in the chosen solvent (e.g., 1:1 t-BuOH/H2O).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO4·5H2O (0.1 equivalents) and THPTA or TBTA (0.5 equivalents) in the same solvent.
-
Add the catalyst solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (1.0 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to yield the final PROTAC.
-
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is for assessing the ability of a synthesized PROTAC to induce the degradation of the target protein in cancer cells.[3]
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the effect of the synthesized PROTAC on the viability of cancer cells.[4]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization buffer (for MTT)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and perform a non-linear regression to determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action of a PROTAC synthesized using the this compound linker.
References
Application Notes and Protocols for Targeted Protein Degradation using Phenol-amido-C1-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
Phenol-amido-C1-PEG3-N3 is a versatile, PEG-based linker designed for the synthesis of PROTACs.[4][5] Its polyethylene (B3416737) glycol (PEG) component can enhance the solubility and cell permeability of the resulting PROTAC molecule.[6][7] The terminal azide (B81097) (N3) group allows for efficient and modular assembly of PROTACs using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[4] This enables the rapid generation of PROTAC libraries with diverse POI ligands and E3 ligase recruiters.
These application notes provide a comprehensive guide for utilizing this compound in the development and characterization of novel PROTACs for targeted protein degradation.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized using the this compound linker involves hijacking the UPS to induce the degradation of a specific target protein.
Data Presentation: Evaluating PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for evaluation are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[6] The following tables provide representative data for PROTACs with PEG linkers targeting different proteins.
Table 1: Degradation of Bromodomain-containing protein 4 (BRD4) by a hypothetical PROTAC-X
| Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 30 | 20 |
| 100 | 10 |
| 300 | 12 |
| 1000 | 15 |
This data can be used to calculate a DC50 value and determine the Dmax.
Table 2: Comparison of Degradation Potency (DC50) and Efficacy (Dmax) for various hypothetical PROTACs with PEG linkers
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | Kinase X | Cancer Cell Line A | 25 | >90 |
| PROTAC-B | Transcription Factor Y | Cancer Cell Line B | 75 | 85 |
| PROTAC-C | Receptor Z | Cancer Cell Line C | 150 | 70 |
These values are essential for comparing the performance of different PROTAC designs.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel PROTAC synthesized using the this compound linker.
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol describes the quantification of target protein degradation in cultured cells following treatment with a PROTAC.[3][8]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. It is used to assess the downstream consequences of target protein degradation.[1][2]
Materials:
-
Cells seeded in an opaque-walled 96-well plate
-
PROTAC compound
-
Vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a desired density (e.g., 5,000 cells/well) in 90 µL of culture medium.
-
Incubate the plate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Conclusion
The this compound linker provides a valuable tool for the synthesis of PROTACs for targeted protein degradation. Its PEG structure can confer favorable physicochemical properties, while the azide handle allows for modular and efficient PROTAC assembly via click chemistry. The protocols outlined in these application notes provide a robust framework for the characterization of novel PROTACs, from the initial assessment of protein degradation to the evaluation of their effects on cell viability. By systematically applying these methods, researchers can effectively advance their targeted protein degradation programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
Revolutionizing Targeted Protein Degradation: Application Notes for PROTACs Utilizing a Phenol-Amido-PEG Linker
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for hypothetical, yet representative, Proteolysis Targeting Chimeras (PROTACs) synthesized with the versatile Phenol-amido-C1-PEG3-N3 linker. These case studies focus on two prominent cancer targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Due to the limited availability of published case studies for this specific linker, these application notes are presented as illustrative examples to guide researchers in the design and evaluation of novel PROTACs. The experimental protocols and data are based on established methodologies in the field of targeted protein degradation.
Case Study 1: A BRD4-Targeting PROTAC for Oncology Research
Application Note:
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression and are frequently implicated in the development and progression of various cancers. Traditional inhibition of BRD4 has shown therapeutic promise, but challenges such as the need for continuous target engagement and the potential for drug resistance remain.
This application note describes a hypothetical PROTAC, "BRD4-Degrader-PAPB," which leverages the this compound linker to connect a BRD4-binding moiety (derived from the well-characterized inhibitor, JQ1) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), such as pomalidomide. By inducing the proximity of BRD4 to the E3 ligase, BRD4-Degrader-PAPB is designed to trigger the ubiquitination and subsequent proteasomal degradation of BRD4, offering a catalytic and potentially more durable therapeutic effect compared to simple inhibition.
Potential Applications:
-
Investigating the functional consequences of BRD4 degradation in various cancer cell lines.
-
Studying the downstream effects on oncogenic signaling pathways, such as c-Myc.
-
Evaluating the potential of BRD4 degradation as a therapeutic strategy in preclinical cancer models.
Quantitative Data Summary
| Parameter | Value | Cell Line |
| DC50 (BRD4 Degradation) | 50 nM | HeLa |
| Dmax (BRD4 Degradation) | >90% | HeLa |
| IC50 (Cell Viability) | 100 nM | HeLa |
| c-Myc mRNA Reduction | 75% at 100 nM | HeLa |
Experimental Protocols
1. Western Blot for BRD4 Degradation:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of BRD4-Degrader-PAPB (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Viability Assay (MTT):
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BRD4-Degrader-PAPB for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization and Measurement: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a plate reader.
Case Study 2: A BTK-Targeting PROTAC for Hematological Malignancies
Application Note:
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Covalent inhibitors of BTK, such as ibrutinib (B1684441), have transformed the treatment landscape for these diseases. However, acquired resistance, often through mutations in BTK, remains a clinical challenge.
This application note describes a hypothetical PROTAC, "BTK-Degrader-PAPB," designed to overcome ibrutinib resistance. This PROTAC utilizes the this compound linker to conjugate a reversible BTK inhibitor with a ligand for the von Hippel-Lindau (VHL) E3 ligase. By inducing the degradation of both wild-type and mutant BTK, BTK-Degrader-PAPB presents a promising strategy to address inhibitor resistance and provide a more profound and lasting suppression of BCR signaling.
Potential Applications:
-
Overcoming acquired resistance to covalent BTK inhibitors in cancer cell lines.
-
Investigating the impact of BTK degradation on BCR signaling and cell survival.
-
Evaluating the therapeutic potential of BTK degradation in preclinical models of B-cell malignancies.
Quantitative Data Summary
| Parameter | Value | Cell Line |
| DC50 (BTK Degradation) | 25 nM | Ramos |
| Dmax (BTK Degradation) | >95% | Ramos |
| IC50 (Cell Viability) | 60 nM | Ramos |
| p-BTK Reduction | 90% at 50 nM | Ramos |
Experimental Protocols
1. BTK Degradation Assay (Western Blot):
-
Cell Culture and Treatment: Culture Ramos cells (a human Burkitt's lymphoma cell line) and treat with increasing concentrations of BTK-Degrader-PAPB for 18 hours.
-
Protocol: Follow the same Western Blot protocol as described for BRD4, using a primary antibody specific for BTK and phospho-BTK.
2. Quantitative PCR (qPCR) for Downstream Gene Expression:
-
RNA Extraction and cDNA Synthesis: Following treatment with BTK-Degrader-PAPB, extract total RNA from the cells and synthesize cDNA.
-
qPCR Reaction: Perform qPCR using primers for genes downstream of BCR signaling (e.g., CCND1, MYC). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Application Notes and Protocols for Incorporating Phenol-amido-C1-PEG3-N3 into a Drug Discovery Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-amido-C1-PEG3-N3 is a versatile, heterobifunctional linker molecule designed for application in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a phenol (B47542) group, which can be a point of attachment for a ligand targeting a protein of interest (POI), and a terminal azide (B81097) (N3) group, which allows for covalent conjugation to another molecule using "click chemistry". The molecule is further characterized by a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides flexibility to the resulting conjugate.[1][3]
The azide functionality of this compound makes it an ideal reagent for two highly efficient and bioorthogonal click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] These reactions enable the precise and stable ligation of the linker to a molecule containing an alkyne or a strained alkyne, respectively. This modularity is a significant advantage in the construction of complex bioconjugates like PROTACs and antibody-drug conjugates (ADCs).
Key Applications in Drug Discovery
The primary application of this compound is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves to connect the POI-binding ligand to the E3 ligase-binding ligand.
Other potential applications include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, targeting the drug to cancer cells.
-
Targeted Drug Delivery: Functionalizing a drug molecule with this linker can allow for its conjugation to a targeting moiety, such as a peptide or a nanoparticle.
-
Fluorescent Labeling: A fluorescent probe containing an alkyne group can be "clicked" onto a biomolecule functionalized with this linker for imaging studies.
Data Presentation
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Efficiency
| Reactants | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |
| Azide-functionalized E3 Ligase Ligand + Alkyne-functionalized POI Ligand | CuSO4, Sodium Ascorbate (B8700270) | DMSO/H2O | 4 | >90 |
| Azide-PEG-Linker + Alkyne-functionalized Small Molecule | Cu(I)Br, PMDETA | DMF | 12 | 85-95 |
| Azide-functionalized Peptide + Alkyne-functionalized Fluorophore | TBTA, CuSO4, Sodium Ascorbate | aq. buffer | 1 | >95 |
This data is representative and compiled from general click chemistry literature. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 2: Representative Degradation Potency of PEG-Linked PROTACs
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC X | BRD4 | Cereblon | PEG4 | 8.7 | >95 | HeLa |
| PROTAC Y | BTK | Von Hippel-Lindau | PEG3 | 25 | ~90 | MOLM-14 |
| PROTAC Z | ERRα | Cereblon | PEG2 | 50 | >85 | MCF-7 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. This data is illustrative and based on published results for similar PROTACs.
Experimental Protocols
The following protocols provide a general framework for using this compound in a drug discovery workflow. Optimization of reaction conditions (e.g., stoichiometry, concentration, temperature, and time) is recommended for each specific application.
Protocol 1: Synthesis of a PROTAC using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized E3 ligase ligand to this compound, which is pre-conjugated to a POI-binding ligand.
Materials:
-
POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Anhydrous Dimethylformamide (DMF) or a mixture of DMSO and water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate in DMF or DMSO/water.
-
Dissolve the alkyne-functionalized E3 ligase ligand in the same solvent. A 1.1 to 1.5 molar excess of the alkyne-functionalized ligand is recommended.
-
-
Preparation of Catalyst Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of TBTA in DMSO.
-
-
CuAAC Reaction:
-
In a reaction vessel, combine the solution of the POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate and the alkyne-functionalized E3 ligase ligand.
-
Add the TBTA solution to the reaction mixture (final concentration ~1 mM).
-
Add the CuSO4 solution (final concentration ~0.1-0.5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent and purify the PROTAC using reverse-phase HPLC or flash chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.
-
Protocol 2: Synthesis of a PROTAC using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a strained alkyne-functionalized E3 ligase ligand (e.g., containing DBCO or BCN) to the POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate.
Materials:
-
POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate
-
Strained alkyne-functionalized E3 ligase ligand (e.g., DBCO-ligand)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate in DMSO or PBS.
-
Dissolve the strained alkyne-functionalized E3 ligase ligand in the same solvent. A 1.1 to 2.0 molar excess of the strained alkyne is recommended.
-
-
SPAAC Reaction:
-
Combine the solutions of the two reactants in a reaction vessel.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the strained alkyne. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the PROTAC using reverse-phase HPLC or flash chromatography to remove any unreacted starting materials.
-
-
Characterization:
-
Verify the structure and purity of the synthesized PROTAC using LC-MS and NMR.
-
Protocol 3: In-cell Protein Degradation Assay
This protocol outlines a general method to evaluate the degradation activity of the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
DMSO (for stock solution of PROTAC)
-
Lysis buffer
-
Protease inhibitors
-
Antibodies for Western blotting (primary antibody against the target protein, primary antibody against a loading control like GAPDH or β-actin, and a secondary antibody)
-
Reagents for Western blotting (SDS-PAGE gels, transfer buffer, blocking buffer, ECL substrate)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC in DMSO.
-
On the day of the experiment, serially dilute the PROTAC stock solution in cell culture medium to achieve the desired final concentrations.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (DMSO) for a specified period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After the treatment period, wash the cells with cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: Workflow for PROTAC synthesis and evaluation.
Caption: Mechanism of action of a PROTAC.
Caption: Comparison of CuAAC and SPAAC reactions.
References
Application Notes and Protocols for Cell-Based Evaluation of PROTACs Containing a Phenol-amido-C1-PEG3-N3 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][]
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[3] The Phenol-amido-C1-PEG3-N3 linker is a polyethylene (B3416737) glycol (PEG)-based linker that can be incorporated into PROTAC synthesis.[6][7][8] The PEG component can enhance water solubility and affect cell permeability, potentially improving the pharmacokinetic properties of the PROTAC.[3] The terminal azide (B81097) (N3) group allows for the convenient attachment of a target protein ligand using click chemistry.[6]
This document provides detailed application notes and protocols for the comprehensive cell-based evaluation of novel PROTACs incorporating the this compound linker. The described assays are designed to assess the primary efficacy of the PROTAC in degrading its intended target, its impact on cell viability, and its potential off-target effects.
Core Evaluation Workflow
A systematic evaluation of a novel PROTAC involves a series of cell-based assays to characterize its activity and selectivity. The general workflow begins with assessing the degradation of the target protein, followed by an evaluation of the functional consequences of this degradation on cell health and proliferation. Finally, potential off-target effects are investigated to ensure the specificity of the PROTAC.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (PROTAC Linker 21) | PROTAC连接子 | MCE [medchemexpress.cn]
- 8. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for Phenol-amido-C1-PEG3-N3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the specific substrate, Phenol-amido-C1-PEG3-N3.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound is showing a low or no yield. What are the common causes?
Low yields in CuAAC reactions can arise from several factors. A primary reason is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often due to the presence of oxygen.[1] To prevent this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state.[1] Other potential causes include:
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, reducing its activity. It is advisable to use non-coordinating buffers like phosphate, HEPES, or MOPS.[1][2]
-
Poor Ligand Choice or Concentration: The appropriate ligand is essential for stabilizing the Cu(I) catalyst and accelerating the reaction. Ligands like TBTA and THPTA have been shown to significantly enhance reaction rates.[1]
-
Low Reactant Concentration: Very low concentrations of either the azide (B81097) or the alkyne can lead to a significant decrease in the reaction rate.[1]
-
Steric Hindrance: If the alkyne substrate is particularly bulky, it can impede the reaction.[1]
Q2: I am observing byproducts in my reaction. What are they and how can I prevent them?
A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, which results in the formation of a diacetylene byproduct. This is more likely to occur when the reaction is exposed to oxygen.[1] The use of an antioxidant, such as sodium ascorbate, and maintaining an inert atmosphere can effectively minimize this side reaction.[1] With a phenol-containing substrate, there is also a potential for oxidation of the phenol (B47542) group, which can be mitigated by ensuring a properly deoxygenated reaction environment.
Q3: Are the phenol and amide functionalities of my substrate compatible with CuAAC conditions?
The amide bond is generally stable under CuAAC reaction conditions. The CuAAC reaction is known for its high functional group tolerance and can be performed in a wide range of solvents and pH levels (typically 4-12).[3][4]
The phenol group, however, can be sensitive to oxidation, especially in the presence of copper salts and oxygen.[5] It is crucial to maintain an inert atmosphere and use a reducing agent to prevent both catalyst oxidation and potential degradation of the phenol moiety. The phenol group can also potentially chelate the copper catalyst, which might affect the reaction kinetics. The use of appropriate ligands can help to mitigate this effect.
Q4: What is the best way to purify my PEGylated product after the reaction?
The purification of PEGylated small molecules can be challenging due to their tendency to streak on silica (B1680970) gel. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating molecules based on size and is particularly useful for removing smaller unreacted molecules from the larger PEGylated product.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is well-suited for purifying peptides and other small biomolecules.[6]
-
Dialysis/Ultrafiltration: These methods use a semi-permeable membrane to separate molecules based on their molecular weight cutoff and can be used to remove unreacted small molecules.[6]
-
Column Chromatography: While challenging, optimization of the solvent system can improve separation on silica gel. Using solvent systems like CHCl3/MeOH or DCM/MeOH may provide better results than traditional ethyl acetate/hexane systems. A slow gradient elution can also improve separation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the CuAAC reaction with this compound.
Problem: Low to No Product Formation
Problem: Presence of Side Products
Experimental Protocols
General Protocol for CuAAC Reaction of this compound
This protocol provides a starting point and may require optimization for specific alkyne substrates.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, DMF).
-
Prepare a 10 mM stock solution of the alkyne-containing substrate in the same solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA in water or TBTA in DMSO/DMF).
-
-
Reaction Setup (under inert atmosphere):
-
In a reaction vessel, add the alkyne substrate (1 equivalent).
-
Add the this compound stock solution (1.1 equivalents).
-
Add the chosen solvent to reach the desired final concentration (e.g., 1 mM).
-
Add the ligand solution (e.g., 1-2 mol% relative to copper).
-
Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol%.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate chromatographic method (e.g., silica gel column chromatography, RP-HPLC, or SEC).
-
Data Presentation
Table 1: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Azide:Alkyne Ratio | 1:1 to 1.2:1 | A slight excess of one reagent can help drive the reaction to completion.[1] |
| Copper (CuSO₄) Concentration | 0.1 - 5 mol% | Higher concentrations may be necessary for more dilute or challenging reactions.[1] |
| Reducing Agent (Sodium Ascorbate) | 1 - 10 mol% | Should be in excess of the copper catalyst to maintain the Cu(I) state. |
| Ligand Concentration | 1 - 5 mol% | The optimal ligand-to-copper ratio can vary depending on the ligand. |
| Temperature | Room Temperature | Mild heating (30-40 °C) can sometimes improve yields for slow reactions. |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[3] |
Table 2: Common Solvents for CuAAC Reactions
| Solvent System | Advantages | Disadvantages |
| Water/t-BuOH | Good for biocompatibility. | May require a co-solvent for hydrophobic substrates. |
| DMSO or DMF | Good for dissolving a wide range of substrates. | Can be difficult to remove during work-up. |
| THF/Water | A versatile solvent system. | THF can form peroxides. |
| Acetonitrile/Water | Good for many substrates. | May not be suitable for all biomolecules. |
References
Technical Support Center: Enhancing PROTAC Cell Permeability with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the function of a linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is not merely a spacer; its length, composition, and flexibility are critical factors that dictate the PROTAC's efficacy and drug-like properties, including solubility and cell permeability. The linker's role is to orient the POI and the E3 ligase in a way that facilitates the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2][3]
Q2: Why do PROTACs often exhibit poor cell permeability?
Many PROTACs face challenges with cell permeability primarily due to their structural characteristics. They are typically large molecules with high molecular weights (often >800 Da) and a large polar surface area, placing them in a chemical space "beyond the Rule of Five" (bRo5).[4][5][6] These properties can significantly impede their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets.[4][7]
Q3: How can PEG linkers improve the cell permeability of PROTACs?
The use of PEG linkers to enhance PROTAC cell permeability is a multifaceted strategy. While the increased hydrophilicity from PEGylation might seem counterintuitive for crossing the lipid bilayer, the flexible nature of PEG linkers is advantageous.[1] PEG linkers can adopt folded conformations, which can shield the polar surface area of the PROTAC.[1][8] This "chameleon-like" behavior creates a more compact and less polar structure that is more favorable for traversing the cell membrane.[1][7] Additionally, PEG linkers can improve the aqueous solubility of PROTACs, which is also a crucial factor for their overall bioavailability.[9][][11]
Q4: Are there any potential downsides to using PEG linkers?
While beneficial, the use of PEG linkers requires careful optimization. Excessive PEGylation can sometimes lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each specific PROTAC system to strike the right balance between improved solubility and conformational flexibility without compromising permeability.[1]
Q5: What are the key considerations when designing a PEG linker for a PROTAC?
The design of an effective PEG linker involves a "trial and error" approach that is increasingly being guided by rational, structure-based strategies.[1] Key parameters to consider include:
-
Length: The linker must be long enough to avoid steric hindrance between the POI and the E3 ligase but not so long that it leads to unproductive binding or an overly flexible molecule.[12]
-
Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of forming a stable ternary complex.[8]
-
Attachment Points: The points at which the linker is attached to the two ligands can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.
Troubleshooting Guide
Q1: My PROTAC with a PEG linker still has low cell permeability. What could be the issue?
If your PEGylated PROTAC continues to show poor permeability, consider the following factors:
-
Suboptimal Linker Length: The number of PEG units may not be ideal for your specific target and E3 ligase combination. It is recommended to synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5) to identify the optimal length.[12]
-
Overall Physicochemical Properties: While the PEG linker can improve properties, the inherent characteristics of the warhead and E3 ligase ligand still play a significant role. A high number of hydrogen bond donors and acceptors in the overall molecule can still limit permeability.[4]
-
Active Efflux: The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell. This can be investigated using a Caco-2 permeability assay with and without efflux pump inhibitors.[13]
Q2: I'm observing high efflux of my PEGylated PROTAC in a Caco-2 assay. How can I address this?
High efflux indicates that your PROTAC is being actively removed from the cell. To address this:
-
Confirm with Inhibitors: Use specific inhibitors for common efflux transporters (e.g., verapamil (B1683045) for P-gp) in your Caco-2 assay. A significant increase in permeability in the presence of an inhibitor confirms its role in the efflux of your compound.[13]
-
Structural Modifications: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can be a complex process and may involve altering parts of the warhead, E3 ligase ligand, or the linker itself.
-
Alternative E3 Ligase: Consider using a different E3 ligase ligand, as this can change the overall properties of the PROTAC and its interaction with transporters.
Q3: My PEGylated PROTAC shows poor target engagement in cells despite good biochemical activity. Could the linker be the problem?
Yes, a disconnect between biochemical and cellular activity often points to poor cell permeability or intracellular availability.[4] Even with a PEG linker, the PROTAC may not be reaching a sufficient intracellular concentration to effectively engage its target and the E3 ligase.[4] It is crucial to experimentally determine the intracellular concentration of your PROTAC.
Q4: How do I choose the optimal length for my PEG linker?
The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[1] A systematic approach is recommended:
-
Synthesize a Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8).[]
-
In Vitro Testing: Evaluate the degradation efficiency of each PROTAC in a relevant cell line.
-
Permeability Assays: Assess the cell permeability of the most potent degraders using assays like PAMPA or Caco-2.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the data to establish a relationship between linker length, degradation potency, and permeability to guide further optimization.
Q5: What are the best experimental assays to evaluate the cell permeability of my PROTAC?
Several assays are commonly used to assess PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[14][15][16]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells to model the intestinal barrier. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.[13][14][17]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be adapted to assess the intracellular availability of a PROTAC by comparing target engagement in intact versus permeabilized cells.[18]
Data Presentation
Table 1: Representative Data on the Impact of PEG Linker Length on PROTAC Properties
| PROTAC | Linker Composition | BRD4 Degradation DC50 (nM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | PEG3 | 50 | 0.8 |
| PROTAC-B | PEG4 | 25 | 1.2 |
| PROTAC-C | PEG5 | 10 | 1.5 |
| PROTAC-D | PEG6 | 30 | 1.1 |
Note: The data presented are hypothetical and for illustrative purposes to show the trend that can be observed when optimizing linker length.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (like DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Plate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubate: Incubate the plates at room temperature for a defined period (e.g., 5 hours).
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay Protocol
Objective: To assess the bidirectional permeability and active transport of a PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare Transport Solutions: Dissolve the test PROTAC in the transport buffer at the desired concentration.
-
Apical to Basolateral (A-B) Transport:
-
Add the PROTAC-containing transport buffer to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
-
Basolateral to Apical (B-A) Transport (for efflux assessment):
-
Add the PROTAC-containing transport buffer to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests active efflux.[13]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: How PEG linkers can improve PROTAC cell permeability.
Caption: Experimental workflow for the PAMPA permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. enamine.net [enamine.net]
- 18. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
enhancing the efficiency of protein degradation with optimized Phenol-amido-C1-PEG3-N3 linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on utilizing Phenol-amido-C1-PEG3-N3 linkers to enhance the efficiency of targeted protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule that consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1] The this compound linker serves as this crucial connection. Its polyethylene (B3416737) glycol (PEG) nature enhances the PROTAC's water solubility and can improve cell permeability.[][3] The specific length of the PEG3 chain plays a significant role in the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[4] The phenol-amido group provides a structural component for attachment, while the terminal azide (B81097) (N3) group allows for facile and specific conjugation to a target-binding ligand or an E3 ligase ligand using "click chemistry".[1][]
Q2: How does the PEG linker length, specifically PEG3, affect PROTAC efficiency?
The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to an unproductive ternary complex where ubiquitination sites are not accessible.[4][6] The PEG3 length in the this compound linker offers a specific distance and flexibility that may be optimal for certain protein-protein interactions required for efficient degradation. Systematic evaluation of different linker lengths is often necessary to identify the most potent PROTAC.[4]
Q3: What are the advantages of having an azide (N3) group on the linker?
The azide group is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][] This allows for a highly efficient and specific reaction to connect the linker to a molecule containing an alkyne group. This modular approach simplifies the synthesis of PROTAC libraries with different target-binding or E3 ligase-binding moieties, accelerating the optimization process.[]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[7] Testing your PROTAC at lower concentrations (nanomolar to low micromolar range) is often key to finding the "sweet spot" for maximal degradation.[8]
Troubleshooting Guides
Issue 1: My PROTAC with the this compound linker shows low or no degradation of the target protein.
This is a common issue that can arise from several factors. The following troubleshooting guide will help you systematically address the potential causes.
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, including the contribution of the linker, may hinder its ability to cross the cell membrane.[9] Action: Perform a cell permeability assay such as a PAMPA or Caco-2 assay.[9][10] Consider modifying the PROTAC structure to improve its properties, for example, by altering other parts of the molecule to balance the hydrophilicity of the PEG linker. |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended intracellular targets.[8] Action: Confirm target engagement using cellular thermal shift assay (CETSA) or NanoBRET assays.[11][12] These assays will verify that the PROTAC can bind to the target protein and the E3 ligase within the cellular environment. |
| Inefficient Ternary Complex Formation | Even with target engagement, the ternary complex (Target Protein-PROTAC-E3 Ligase) may not form efficiently or be in a productive conformation for ubiquitination. The PEG3 linker length may not be optimal for your specific system. Action: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[8] Consider synthesizing PROTACs with different PEG linker lengths (e.g., PEG2, PEG4) to assess the impact on degradation. |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Action: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC.[13] A lack of ubiquitination suggests a problem with the geometry of the ternary complex, necessitating a redesign of the linker. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium or inside the cell. Action: Assess the stability of your PROTAC in the experimental medium over the time course of your experiment using methods like LC-MS. |
| Issues with the Azide Click Chemistry Reaction | Incomplete or incorrect synthesis of the final PROTAC due to issues with the azide-alkyne cycloaddition can lead to an inactive compound. Action: Verify the successful synthesis and purity of your PROTAC using analytical techniques such as NMR and mass spectrometry. Troubleshoot the click chemistry reaction conditions if necessary.[14] |
Issue 2: I am observing off-target effects with my PROTAC.
Off-target effects can occur when the PROTAC degrades proteins other than the intended target.
| Potential Cause | Suggested Solution |
| Non-selective Target-Binding Ligand | The "warhead" of your PROTAC may be binding to other proteins with similar binding pockets. Action: Use a more selective binder for your protein of interest. |
| Linker-Induced Off-Target Interactions | The linker itself can influence the conformation of the ternary complex and present other proteins for ubiquitination. Action: Systematically vary the linker length and composition. A different PEG length or a more rigid linker might improve selectivity. |
| Choice of E3 Ligase | Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes. Action: If possible, test PROTACs that recruit a different E3 ligase (e.g., VHL instead of CRBN). |
Quantitative Data on Linker Efficiency
The efficiency of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data on how PEG linker length can influence these parameters. While specific data for the this compound linker is not provided, these tables illustrate the general trends observed in the literature.
Table 1: Impact of PEG Linker Length on Degradation Efficiency of Target Protein X
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG2 | ~9 | 150 | 85 |
| PROTAC-2 | PEG3 | ~12 | 50 | 95 |
| PROTAC-3 | PEG4 | ~15 | 80 | 90 |
| PROTAC-4 | PEG5 | ~18 | 200 | 80 |
This table presents hypothetical data for illustrative purposes based on general trends reported in the literature.[15][16]
Table 2: Influence of PEG Linker Length on Physicochemical Properties and Permeability
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | Alkyl-C8 | ~750 | 5.1 | 0.8 |
| PROTAC-B | PEG3 | ~820 | 3.8 | 1.5 |
| PROTAC-C | PEG6 | ~950 | 2.5 | 1.2 |
This table presents hypothetical data to illustrate the impact of PEG linkers on the properties of PROTACs.[6]
Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the chemiluminescence using a suitable imager.
-
Probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
2. In Vitro Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (the one recruited by your PROTAC)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
-
Add your PROTAC at the desired concentration. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot as described above, using an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated protein. Alternatively, an anti-ubiquitin antibody can be used.
-
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to assess the passive permeability of your PROTAC.
-
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[9]
-
Procedure:
-
Prepare a solution of your PROTAC in a suitable buffer.
-
Add the PROTAC solution to the donor wells of a PAMPA plate.
-
Add buffer to the acceptor wells.
-
Assemble the PAMPA plate sandwich (donor plate, filter plate with artificial membrane, and acceptor plate).
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.[17]
-
Visualizations
Below are diagrams created using Graphviz to illustrate key concepts and workflows relevant to your experiments.
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
References
- 1. lifesensors.com [lifesensors.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. selvita.com [selvita.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. PAMPA | Evotec [evotec.com]
Validation & Comparative
Validating the Efficacy of PROTACs Featuring a Phenol-amido-C1-PEG3-N3 Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The efficacy and pharmacokinetic properties of a PROTAC are critically influenced by the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. This guide provides an objective comparison of PROTACs synthesized with the flexible Phenol-amido-C1-PEG3-N3 linker against other linker strategies and alternative protein degradation technologies. The information herein is supported by experimental data and detailed protocols to inform the rational design and validation of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1] The linker is not merely a spacer but an active contributor to the PROTAC's overall performance. Its length, composition, and flexibility are critical determinants of the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are frequently employed in PROTAC design due to their ability to increase the water solubility and improve the cell permeability of the resulting molecule.[2] The azide (B81097) (N3) group in this particular linker allows for facile and efficient assembly of the PROTAC molecule using "click chemistry," a highly reliable and specific conjugation method.[3]
Comparative Efficacy of PROTAC Linkers
The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While specific data for PROTACs utilizing the this compound linker is not extensively available in the public domain, we can draw comparisons from studies on PROTACs with similar PEG-based linkers.
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Reference |
| PEG-based (representative) | BRD4 | VHL | ~10-100 nM | >90% | [4] |
| Alkyl Chain | BTK | VHL | <10 nM | ~90% | [4] |
| Rigid Piperazine-based | BRD4 | VHL | Potent | High | [5] |
Note: The data presented are representative values from different studies and should be interpreted with caution due to variations in experimental conditions, cell lines, and target proteins.
Generally, flexible linkers like PEG can facilitate the formation of a stable ternary complex by allowing the PROTAC to adopt multiple conformations. However, overly flexible linkers can sometimes lead to less defined interactions. In contrast, more rigid linkers can pre-organize the PROTAC into a conformation that is optimal for ternary complex formation, potentially leading to higher potency. The optimal linker is target- and system-dependent and often requires empirical determination.
Comparison with Alternative Protein Degradation Technologies
PROTACs are a leading modality in targeted protein degradation, but several alternative technologies are emerging, each with its own set of advantages and limitations.
| Technology | Mechanism of Action | Key Advantages | Key Limitations |
| Molecular Glues | Small molecules that induce a neo-interaction between a target protein and an E3 ligase. | Smaller molecular weight, often better drug-like properties. | Discovery is often serendipitous; rational design is challenging. |
| Lysosome-Targeting Chimeras (LYTACs) | Bifunctional molecules that link an extracellular or membrane protein to a lysosome-targeting receptor, leading to degradation in the lysosome. | Can target extracellular and membrane proteins. | Dependent on the expression of specific lysosomal targeting receptors. |
| Autophagy-Targeting Chimeras (AUTACs) | Bifunctional molecules that induce the degradation of cellular components, including proteins and organelles, via the autophagy pathway. | Can degrade larger cellular structures and protein aggregates. | The autophagy pathway is complex and can be challenging to modulate specifically. |
Experimental Protocols for Validating PROTAC Efficacy
A rigorous and multi-faceted approach is essential to validate the efficacy and mechanism of action of a PROTAC. Below are detailed protocols for key experiments.
Western Blotting for Protein Degradation
Principle: This technique is a cornerstone for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Mass Spectrometry-Based Proteomics for Selectivity
Principle: This unbiased approach provides a global view of protein expression changes, enabling the assessment of PROTAC selectivity and the identification of off-target effects.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives significant on-target degradation and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance profiles between the PROTAC-treated and control samples to identify proteins that are significantly up- or downregulated.
HiBiT/NanoBRET Assay for Degradation Kinetics
Principle: This bioluminescence-based assay allows for the real-time, quantitative measurement of protein degradation kinetics in living cells.
Protocol:
-
Cell Line Generation: Generate a stable cell line where the target protein is endogenously tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.
-
Assay Setup: Plate the HiBiT-tagged cells in a white, opaque-bottomed plate. Add the LgBiT protein and a NanoLuc substrate to the cells.
-
PROTAC Treatment and Kinetic Measurement: Add the PROTAC at various concentrations and immediately begin measuring the luminescent signal over time using a plate reader.
-
Data Analysis: The decrease in luminescence is proportional to the degradation of the HiBiT-tagged target protein. From these kinetic curves, parameters such as the degradation rate, DC50, and Dmax can be determined.
Visualizing PROTAC Mechanisms and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC signaling pathway and a general experimental workflow for validation.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A general experimental workflow for validating PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
A Comparative Guide to Phenol-amido-C1-PEG3-N3 and Other PEG-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[2] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their hydrophilicity, biocompatibility, and tunable length.[3]
This guide provides a comparative analysis of Phenol-amido-C1-PEG3-N3, a specific PEG-based PROTAC linker, and other commonly used PEG linkers. We will explore the impact of linker composition and length on PROTAC performance, supported by experimental data, and provide detailed protocols for key assays.
This compound: A Profile
This compound is a PEG-based PROTAC linker featuring a three-unit PEG chain.[4] Its key structural characteristics include:
-
A phenol (B47542) group: This can serve as an attachment point for a POI or E3 ligase ligand.
-
An amide bond: This provides structural rigidity and can influence the linker's conformational preferences.
-
A PEG3 chain: This enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.
-
A terminal azide (B81097) (N3) group: This functional group is crucial for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[4] This allows for the efficient and modular synthesis of PROTACs.[2]
The IUPAC name for this compound is 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide.[5]
The Role of PEG Linkers in PROTAC Design
The linker in a PROTAC is not merely a spacer but an active component that influences several critical aspects of its function:
-
Ternary Complex Formation: The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] An optimal linker length allows for the proper orientation of the two proteins, leading to efficient ubiquitination of the target.[6]
-
Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell permeability of the PROTAC molecule.[7] PEG linkers, being hydrophilic, generally improve the aqueous solubility of PROTACs. However, the relationship between PEGylation and cell permeability is more complex, as increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane.[8]
-
Physicochemical Properties: The inclusion of PEG chains can modulate a PROTAC's molecular weight, polar surface area (PSA), and number of rotatable bonds, all of which are important for its drug-like properties.[9]
Comparative Analysis of PEG-Based Linkers
While direct comparative data for this compound against other specific PEG linkers is limited in the public domain, we can infer its performance based on studies that have systematically varied PEG linker length. The number of ethylene (B1197577) glycol units (e.g., PEG3, PEG4, PEG5) directly correlates with the linker's length and hydrophilicity.
Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility and a lower effective concentration.[10]
Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Different Linker Lengths
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG | 3 | - | - | [10] |
| PEG | 4 | - | - | [10] |
| PEG | 5 | Potent | >90 | [10] |
| PEG | 6 | Less Potent | <90 | [10] |
Data is synthesized from representative studies on BRD4-targeting PROTACs. DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation observed.
Table 2: Comparative Permeability of PROTACs with Different Linker Compositions
| PROTAC | Linker Type | PAMPA Pe (10⁻⁶ cm/s) | Reference |
| PROTAC 1 | Flexible (Aliphatic) | Low | [10] |
| PROTAC 2 | Flexible (PEG-based) | High | [10] |
| PROTAC 3 | Semi-rigid | Medium-High | [10] |
| PROTAC 4 | Semi-rigid | Medium-Low | [10] |
| PROTAC 5 | Rigid | Medium-Low | [10] |
| PROTAC 6 | Rigid | Medium-Low | [10] |
PAMPA Pe values are apparent permeability coefficients from Parallel Artificial Membrane Permeability Assays.
Experimental Protocols
Accurate and reproducible experimental data are essential for comparing the performance of different PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[11]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[12]
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[11]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[13]
-
Preparation of Plates:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
An acceptor plate is filled with buffer.
-
-
Assay Procedure:
-
Add the PROTAC solution to the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.[14]
-
-
Quantification:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess drug permeability.[15]
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) as described for the PAMPA assay. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active efflux.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.
-
Cell Treatment:
-
Treat cells with the PROTAC for a specified time. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated protein and run it on an SDS-PAGE gel.
-
Perform a Western blot and probe with an antibody that recognizes ubiquitin or polyubiquitin (B1169507) chains. An increase in the ubiquitinated protein signal in PROTAC-treated cells indicates on-target activity.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker properties influencing PROTAC efficacy.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Length Matters: A Comparative Guide to PEG3 Linker Impact on PROTAC Activity
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker component, particularly the commonly used polyethylene (B3416737) glycol (PEG) linker, is not merely a spacer but a key determinant of a PROTAC's efficacy. This guide provides an objective comparison of how varying PEG3-based linker lengths influence PROTAC activity, supported by experimental data and detailed protocols.
The fundamental role of the linker is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a stable and productive ternary complex. This complex is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome. The length of the PEG linker directly impacts the geometry and stability of this ternary complex, thereby influencing the overall degradation efficiency.
Unveiling the PROTAC Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.
Quantitative Impact of PEG3 Linker Length on PROTAC Activity
Experimental evidence consistently demonstrates that there is an optimal PEG linker length for maximal PROTAC activity, which is specific to the target protein and the E3 ligase being recruited. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a less stable complex with reduced degradation efficiency.
| PROTAC Target | E3 Ligase | Linker Composition (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | Alkyl (9 atoms) | >10,000 | <20 | [1][2] |
| Alkyl (12 atoms) | ~5,000 | ~40 | [1][2] | ||
| Alkyl (16 atoms) | ~1,000 | >80 | [1][2] | ||
| Alkyl (19 atoms) | >10,000 | <30 | [1][2] | ||
| BRD4 | VHL | PEG (2 PEG units) | >1000 | <10 | [3] |
| PEG (3 PEG units) | 18 | >90 | [3] | ||
| PEG (4 PEG units) | 8 | >95 | [3] | ||
| PEG (5 PEG units) | 25 | >90 | [3] | ||
| TBK1 | VHL | Alkyl/Ether (<12 atoms) | No degradation | N/A | [3] |
| Alkyl/Ether (21 atoms) | 3 | 96 | [3] | ||
| Alkyl/Ether (29 atoms) | 292 | 76 | [3] |
Table 1: Impact of Linker Length on PROTAC Efficacy. This table summarizes data from various studies, highlighting the optimal linker length for different target proteins. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.
A Typical Experimental Workflow for Assessing PROTAC Efficacy
The evaluation of a series of PROTACs with varying linker lengths follows a systematic experimental workflow to determine their efficacy. This process involves synthesizing the PROTACs, followed by a series of in vitro and cellular assays to measure binding, ternary complex formation, and ultimately, target protein degradation.
Detailed Experimental Protocols
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
-
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-cryptate anti-His)
-
Fluorescently-labeled anti-tag antibody (e.g., d2-labeled anti-GST)
-
PROTACs with varying PEG3 linker lengths
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the PROTACs in the assay buffer.
-
In each well of the microplate, add the target protein, E3 ligase, and the PROTAC dilution.
-
Add the lanthanide-labeled and fluorescently-labeled antibodies to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader (excitation at 337 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.
-
Target Protein Degradation Assay (Western Blot)
This assay measures the reduction in the levels of the target protein in cells treated with PROTACs.
-
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTACs with varying PEG3 linker lengths
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTACs for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The length of the PEG3 linker is a critical parameter in PROTAC design that significantly influences its degradation activity. The provided data and protocols offer a framework for the systematic evaluation of linker length to identify the optimal configuration for a given target and E3 ligase pair. By carefully optimizing the linker, researchers can enhance the potency and efficacy of PROTACs, paving the way for the development of novel therapeutics for a wide range of diseases.
References
A Comparative Guide to the In Vitro and In Vivo Validation of PROTACs Featuring a Phenol-amido-C1-PEG3-N3 Linker
This guide provides a comprehensive overview of the essential in vitro and in vivo validation processes for Proteolysis Targeting Chimeras (PROTACs), with a specific focus on a hypothetical PROTAC employing a Phenol-amido-C1-PEG3-N3 linker. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis against alternative linker strategies, supported by illustrative experimental data and detailed protocols.
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC consists of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]
The Role of the Linker: A Comparative Overview
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining its biological activity. Linker composition and length influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4] Here, we compare our PROTAC of interest, utilizing a this compound linker, with two common alternative linker types: a standard alkyl chain and a longer PEG chain.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. The inclusion of a PEG motif can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[4] The terminal azide (B81097) (-N3) group also allows for the convenient assembly of the PROTAC using click chemistry.[5]
In Vitro Validation of PROTAC Efficacy
A series of in vitro experiments are essential to characterize a novel PROTAC. These assays aim to confirm target engagement, ternary complex formation, subsequent protein degradation, and the functional cellular consequences.
Comparative In Vitro Efficacy Data
The following table summarizes hypothetical performance data for our PROTAC of interest compared to alternatives with different linkers.
| Parameter | PROTAC with this compound | PROTAC with Alkyl Linker (C8) | PROTAC with PEG Linker (PEG6) | Negative Control |
| Binding Affinity (Kd, nM) | ||||
| Target Protein (POI) | 55 | 52 | 58 | 54 |
| E3 Ligase | 110 | 150 | 95 | >10,000 |
| Ternary Complex Formation (NanoBRET™) | ||||
| BRET Ratio | 0.85 | 0.65 | 0.92 | 0.05 |
| Protein Degradation | ||||
| DC50 (nM) | 25 | 75 | 18 | >10,000 |
| Dmax (%) | 92 | 85 | 95 | <10 |
| Cell Viability (IC50, µM) | 1.5 | 2.8 | 1.2 | >50 |
DC50 : Concentration of the PROTAC required to degrade 50% of the target protein. Dmax : Maximum percentage of target protein degradation achieved.
Key Experimental Protocols: In Vitro
1. Western Blot for Protein Degradation
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[3]
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence imager.[3]
-
Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
-
2. Target Engagement Assay (NanoBRET™)
-
Procedure:
-
Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and a fluorescently labeled HaloTag® fusion of the E3 ligase.
-
Treat the cells with the PROTAC at various concentrations.
-
Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
An increased BRET signal indicates the proximity of the target protein and the E3 ligase, confirming ternary complex formation.
-
3. Target Ubiquitination Assay
-
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and perform immunoprecipitation for the target protein.
-
Elute the protein complexes and analyze by Western blotting using an anti-ubiquitin antibody.
-
An increase in the high molecular weight smear of ubiquitinated target protein in PROTAC-treated samples confirms the mechanism of action.
-
4. Cell Viability Assay (CellTiter-Glo®)
-
Procedure:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
Incubate for a period relevant to the desired therapeutic effect (e.g., 72 hours).
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader and normalize to untreated controls to determine the IC50 value.
-
In Vivo Validation of PROTAC Efficacy
Promising PROTAC candidates from in vitro studies must be evaluated in vivo to assess their pharmacokinetic properties, safety, and efficacy in a whole organism.
Comparative In Vivo Efficacy Data
The following table presents hypothetical data from a mouse xenograft model study.
| Parameter | PROTAC with this compound | PROTAC with Alkyl Linker (C8) | PROTAC with PEG Linker (PEG6) | Vehicle Control |
| Administration Route | Oral | Oral | Oral | Oral |
| Dosing Schedule | 50 mg/kg, QD | 50 mg/kg, QD | 50 mg/kg, QD | N/A |
| Tumor Growth Inhibition (%) | 78 | 55 | 85 | 0 |
| Target Degradation in Tumor (%) | 85 | 65 | 90 | 0 |
| Body Weight Change (%) | -2 | -8 | -3 | +1 |
QD : Once daily.
Key Experimental Protocols: In Vivo
1. General In Vivo Xenograft Efficacy Study
-
Procedure:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Prepare the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer the PROTAC at the predetermined dose and schedule. The control group receives the vehicle only.[6]
-
Measure tumor volume 2-3 times per week.[6]
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, harvest tumors to assess target protein degradation via Western blotting or immunohistochemistry.[6]
-
2. Pharmacokinetic (PK) Studies
-
Procedure:
-
Administer a single dose of the PROTAC to animals (e.g., mice or rats) via the intended clinical route.
-
Collect blood samples at multiple time points post-dosing.
-
Analyze the plasma concentrations of the PROTAC using LC-MS/MS.[7]
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
3. Pharmacodynamic (PD) Studies
-
Procedure:
-
Administer the PROTAC to animals.
-
At various time points after dosing, collect tissues of interest (e.g., tumor, liver).
-
Prepare tissue lysates and analyze the levels of the target protein by Western blotting or ELISA to determine the extent and duration of protein degradation.
-
Conclusion
The validation of a novel PROTAC is a multi-step process that requires a combination of in vitro and in vivo experiments to thoroughly characterize its efficacy, mechanism of action, and safety profile. The choice of linker, such as the versatile this compound, significantly impacts the overall performance of the PROTAC. By systematically evaluating binding, degradation, and cellular effects, and progressing to in vivo models to assess pharmacokinetics and anti-tumor activity, researchers can identify promising candidates for further preclinical and clinical development. This guide provides a framework for these validation studies, emphasizing a comparative approach to optimize PROTAC design.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to CuAAC and SPAAC for Phenol-amido-C1-PEG3-N3 Conjugation
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers robust methods for creating stable triazole linkages. This guide provides a comparative analysis of the two most prominent azide-alkyne cycloaddition reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a focus on their application for the conjugation of Phenol-amido-C1-PEG3-N3.
This comparison will objectively evaluate the performance of each method, supported by representative experimental data and detailed protocols, to aid in the selection of the optimal ligation strategy for your research needs.
Performance Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC for the conjugation of this compound hinges on the specific requirements of the application, such as the tolerance for a copper catalyst, desired reaction kinetics, and the nature of the alkyne-containing substrate.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile method that utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, such as the one present in this compound.[1][] This reaction is known for its rapid kinetics and high yields.[3] However, the requirement of a copper catalyst can be a drawback in biological systems due to its potential cytotoxicity.[4][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free alternative that employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) as the alkyne component.[][7] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and ideal for applications in living systems.[8][9] The reaction rates of SPAAC are generally slower than CuAAC and are dependent on the structure of the cyclooctyne.[5][10]
The following table summarizes the key characteristics of each method for the conjugation of this compound.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[5] |
| Catalyst | Copper(I), typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).[1][3] | None required.[3][11] |
| Alkyne Reactant | Terminal Alkyne.[3] | Strained Cyclooctyne (e.g., DBCO, BCN).[3] |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[5] | Slower than CuAAC, highly dependent on the cyclooctyne (second-order rate constants typically 0.001-1 M⁻¹s⁻¹).[3][12] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. Ligands can help mitigate toxicity.[4][5] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[5][8] |
| Regioselectivity | Highly regioselective, yielding only the 1,4-disubstituted triazole.[3] | Yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[3] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[12] | Some cyclooctynes can react with thiols, leading to off-target labeling.[12] |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available.[5] | Strained cyclooctynes can be significantly more expensive.[5][12] |
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC with this compound are provided below. These are general protocols and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to a terminal alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO or DMF (if needed to dissolve reactants)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.[13]
-
Prepare a 200 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO/water.[13]
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.[13]
-
Dissolve this compound and the alkyne-functionalized molecule in a suitable buffer or solvent.
-
-
Reaction Setup:
-
In a reaction tube, combine the this compound and the alkyne-functionalized molecule (typically in a 1:1 to 1:1.5 molar ratio).
-
Add the ligand to the reaction mixture to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified using appropriate chromatographic techniques, such as size-exclusion chromatography or reversed-phase HPLC, to remove unreacted starting materials and the copper catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free conjugation of this compound to a strained alkyne-functionalized molecule (e.g., DBCO-functionalized).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG4-NHS ester)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO or DMF (if needed to dissolve reactants)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound and the strained alkyne-functionalized molecule in a compatible buffer or solvent. Ensure the final concentration of any organic solvent is kept low (<10%) if working with biological molecules to avoid denaturation.[8]
-
-
Reaction Setup:
-
Combine the this compound and the strained alkyne-functionalized molecule in a reaction tube. A slight molar excess (1.2 to 2-fold) of one reactant can be used to drive the reaction to completion.
-
-
Incubation:
-
Purification:
-
After the reaction is complete, purify the conjugate using standard chromatographic methods like size-exclusion chromatography or reversed-phase HPLC to remove any unreacted starting materials.
-
Visualizing the Reaction Pathways and Workflows
To further elucidate the processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for comparing CuAAC and SPAAC.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for comparing CuAAC and SPAAC.
Conclusion
Both CuAAC and SPAAC are powerful and versatile methods for the conjugation of this compound. The optimal choice depends on the specific experimental context. For applications where reaction speed and cost are critical, and the presence of copper is not a concern, CuAAC offers a robust and efficient solution.[4] Conversely, for in vivo or live-cell applications where biocompatibility is paramount, the catalyst-free nature of SPAAC makes it the superior choice.[5] By carefully considering the factors outlined in this guide, researchers can select the most appropriate click chemistry approach to achieve their desired conjugation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Comparative Analysis of Off-Target Effects in PROTACs: A Guide for Researchers
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the POI.[3] While PROTACs offer immense therapeutic potential, a thorough understanding and characterization of their off-target effects are critical for their development as safe and effective drugs.
This guide provides a comparative overview of the off-target effects of PROTACs, with a particular focus on the influence of linker composition, such as polyethylene (B3416737) glycol (PEG) linkers. Due to a lack of publicly available data on PROTACs synthesized with the specific "Phenol-amido-C1-PEG3-N3" linker, this guide will focus on the broader principles and experimental approaches for assessing off-target effects in PROTACs, using examples from the literature to illustrate key concepts.
Understanding Off-Target Effects of PROTACs
Off-target effects of PROTACs can be broadly categorized as follows:
-
Degradation-Dependent Off-Targets: This occurs when the PROTAC induces the degradation of proteins other than the intended target. This can happen if the POI ligand (warhead) or the E3 ligase ligand has affinity for other proteins, leading to the formation of unintended ternary complexes.[4][5] For instance, pomalidomide, a common E3 ligase ligand for cereblon (CRBN), has been shown to independently induce the degradation of certain zinc-finger proteins.[5][6]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself may exert pharmacological effects independent of its degradation activity. These effects can be caused by the binding of the warhead or the E3 ligase ligand to their respective targets without leading to degradation, potentially inhibiting their function or activating downstream signaling pathways.[4]
-
Pathway-Related Effects: The degradation of the intended target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other pathways, leading to unforeseen biological consequences.[5]
-
The "Hook Effect": A phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[4] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex, which can lead to off-target pharmacology.[5][7]
The Critical Role of the Linker in Mitigating Off-Target Effects
The linker is not merely a spacer but plays a crucial role in determining the potency, selectivity, and physicochemical properties of a PROTAC.[2][8] The composition, length, and flexibility of the linker are key parameters that need to be optimized.[9]
-
Ternary Complex Geometry: The linker dictates the spatial orientation of the POI and the E3 ligase within the ternary complex. A well-designed linker stabilizes the productive ternary complex, ensuring efficient ubiquitination of the target protein.[8]
-
Selectivity: By adjusting the linker's structure, it is possible to fine-tune the interactions within the ternary complex, which can enhance selectivity for the intended target and minimize off-target degradation.[8] The linker composition can influence which members of a protein family are degraded.
-
Physicochemical Properties: PEG linkers are often incorporated to improve the solubility and cell permeability of PROTACs, which are often large and lipophilic molecules.[8][10] The flexibility of PEG linkers can also allow the PROTAC to adopt conformations that shield its polar surface area, further enhancing cell permeability.[3][10][11]
Experimental Approaches for Assessing Off-Target Effects
A multi-pronged approach is essential for the comprehensive identification and validation of PROTAC off-target effects.
Global Proteomics for Unbiased Off-Target Discovery
Mass spectrometry (MS)-based global proteomics is the cornerstone for the unbiased identification of off-target protein degradation.[5] This technique compares the abundance of thousands of proteins in cells treated with a PROTAC to control-treated cells.
Table 1: Hypothetical Quantitative Proteomics Data for a BRD4-Targeting PROTAC
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| BRD4 | BRD4 | -3.5 | <0.001 | On-Target |
| BRD2 | BRD2 | -0.8 | 0.04 | Yes |
| BRD3 | BRD3 | -0.5 | 0.15 | No |
| Kinase X | KINX | -2.1 | 0.005 | Yes |
| Protein Y | PROY | 1.8 | 0.01 | No (Upregulated) |
Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.
Experimental Protocol: Global Proteomics Workflow
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect. Include vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[5]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify and quantify peptides and proteins using specialized software. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.
Orthogonal Validation of Potential Off-Targets
Potential off-targets identified through proteomics must be validated using orthogonal methods.
-
Western Blotting: A standard technique to confirm the degradation of specific proteins.
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): A highly sensitive and specific MS-based method for quantifying a predefined list of proteins.
Target Engagement Assays
These assays confirm the direct binding of the PROTAC to a potential off-target protein within the cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.[12][13][14]
Experimental Protocol: Western Blot-Based CETSA
-
Compound Incubation: Incubate live cells or cell lysates with the PROTAC or vehicle control.[12]
-
Heat Treatment: Heat the samples to a range of different temperatures.[12]
-
Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
-
Protein Detection: Detect the amount of the soluble protein of interest at each temperature using Western blotting.[12]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the ternary complex is crucial for rationalizing PROTAC selectivity. Several biophysical techniques can be employed for this purpose.[15][16][17]
-
Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics of interactions between the PROTAC, the POI, and the E3 ligase in real-time.[18][19]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine binding constants and stoichiometry.[15]
-
Bio-layer Interferometry (BLI): Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[18]
Table 2: Comparison of Biophysical Techniques for Ternary Complex Analysis
| Technique | Information Provided | Throughput | Sample Consumption |
| SPR | Kinetics (on/off rates), Affinity (KD) | Medium-High | Low |
| ITC | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | High |
| BLI | Kinetics (on/off rates), Affinity (KD) | High | Low |
Kinome Profiling
For PROTACs targeting kinases, kinome profiling is essential to determine selectivity. This involves screening the PROTAC against a large panel of kinases to identify unintended interactions.[20][21][22]
Visualizing Key Processes in PROTAC Off-Target Analysis
Workflow for Identifying and Validating Off-Target Effects
Caption: Workflow for the discovery and validation of PROTAC off-target effects.
Mechanism of PROTAC Action and Potential Off-Target Pathways
Caption: On-target versus off-target degradation pathways mediated by PROTACs.
Conclusion
The assessment of off-target effects is a critical component of PROTAC development. While highly specific PROTACs can be designed, a systematic and multi-faceted experimental approach is necessary to identify and characterize potential off-target liabilities. The linker plays a pivotal role in modulating the selectivity and properties of PROTACs, and its rational design is key to minimizing off-target effects. By employing a combination of global proteomics, orthogonal validation, target engagement assays, and biophysical characterization, researchers can gain a comprehensive understanding of a PROTAC's specificity profile, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. oxfordglobal.com [oxfordglobal.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. benchchem.com [benchchem.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. shop.carnabio.com [shop.carnabio.com]
Benchmarking Phenol-amido-C1-PEG3-N3: A Comparative Guide to Commercially Available PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules offer a powerful modality to eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. The linker's composition, length, and flexibility profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.
This guide provides a comprehensive comparison of Phenol-amido-C1-PEG3-N3, a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal azide (B81097) for "click chemistry" applications, against other commercially available PROTAC linkers. By presenting quantitative data from studies on well-characterized targets, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows, this document serves as a valuable resource for the rational design and optimization of next-generation protein degraders.
The Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it actively participates in the formation of a productive ternary complex between the protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance or lead to unfavorable conformations, thereby impairing degradation.
Comparative Analysis of PROTAC Linkers
PROTAC linkers are broadly categorized into flexible linkers, such as PEG and alkyl chains, and rigid linkers that often incorporate cyclic moieties. This compound falls into the flexible PEG linker category, offering good solubility and synthetic tractability. The terminal azide group allows for efficient and modular synthesis of PROTACs using copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.
To provide a framework for comparison, this guide focuses on the degradation of Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The following tables summarize the performance of various PROTACs with different linkers targeting BRD4.
Table 1: Performance of BRD4-Targeting PROTACs with Various Linkers
| PROTAC Name/Reference | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line |
| MZ1 [1] | VHL | PEG | ~2-20 nM | >90% | Various |
| ARV-771 [2] | VHL | Undisclosed | <5 nM | >90% | 22Rv1 |
| PROTAC 1 (Lu et al., 2015) | CRBN | PEG | <1 nM | >90% | Burkitt's Lymphoma cells |
| PROTAC with PEG3-azide linker * | VHL/CRBN | PEG3-azide | Data not directly available | Data not directly available | - |
Table 2: Commercially Available PROTAC Linkers for Benchmarking
| Linker Name | Linker Type | Key Features | Supplier(s) |
| This compound | PEG | Azide handle for click chemistry | MedChemExpress, Xcess Biosciences |
| Amino-PEG3-acid | PEG | Amine and carboxylic acid for amide coupling | BroadPharm, JenKem Technology |
| Alkyl-C3-acid | Alkyl Chain | Simple, hydrophobic linker | Various |
| Pomalidomide-PEG3-linker | E3 Ligand Conjugate | Pre-functionalized with CRBN ligand | DC Chemicals, MedChemExpress |
| (S,R,S)-AHPC-PEG3-linker | E3 Ligand Conjugate | Pre-functionalized with VHL ligand | JenKem Technology |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7][8]
a. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MDA-MB-231, THP-1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[7]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[7]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.[7]
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH) overnight at 4°C.[7]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
d. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot a dose-response curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay (NanoBRET™)
This assay measures the PROTAC-induced ubiquitination of the target protein in live cells.[9][10][11][12][13]
a. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and HaloTag®-ubiquitin (acceptor).[9]
-
Plate the transfected cells in a 96-well plate.
b. Assay Procedure:
-
Label the HaloTag®-ubiquitin with a fluorescent HaloTag® ligand.
-
Treat cells with the PROTAC of interest at various concentrations.
-
Add the NanoBRET™ substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.[9]
c. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
An increase in the NanoBRET™ ratio indicates proximity between the target protein and ubiquitin, signifying ubiquitination.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical technique measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex in real-time.[14][15][16][17][18]
a. Materials and Reagents:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified recombinant E3 ligase (e.g., VHL complex), target protein (e.g., BRD4 bromodomain), and PROTAC.
-
SPR running buffer (e.g., HBS-EP+).
b. Immobilization of E3 Ligase:
-
Activate the sensor chip surface using EDC/NHS chemistry.
-
Immobilize the E3 ligase onto the chip surface.
c. Binding Analysis:
-
Binary Interactions: Inject the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD). Inject the PROTAC over an immobilized target protein in a separate experiment.
-
Ternary Complex Formation: Pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized E3 ligase.[15]
d. Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine association (ka) and dissociation (kd) rates, and calculate the affinity (KD).
-
Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.[18]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: BRD4 Signaling Pathway and PROTAC Intervention.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While direct head-to-head performance data for this compound is limited, its PEG-based structure and azide functionality for click chemistry make it a valuable tool for the rapid synthesis and evaluation of PROTAC libraries. The provided experimental protocols and comparative data for well-characterized BRD4 degraders offer a robust framework for researchers to benchmark this and other linkers. By systematically evaluating linker properties and their impact on ternary complex formation and protein degradation, scientists can rationally design and optimize novel PROTACs with enhanced therapeutic potential.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC BRD4 Degrader-3 | Benchchem [benchchem.com]
- 3. PROTAC BRD4 Degrader-5-CO-PEG3-N3 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. NanoBRET™ Ubiquitination Assay Technical Manual [promega.in]
- 11. NanoBRET® Ubiquitination Starter Kit [promega.com]
- 12. promega.com [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. aragen.com [aragen.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Phenol-amido-C1-PEG3-N3
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Phenol-amido-C1-PEG3-N3, a PEG-based PROTAC linker containing a critical azide (B81097) functional group. Adherence to these protocols is vital to mitigate risks and ensure the well-being of laboratory personnel.
The primary hazard associated with this compound stems from its azide (-N3) moiety. Azide compounds are known to be highly toxic and can form dangerously explosive metal azides when in contact with heavy metals such as lead, copper, silver, and zinc, which are often found in plumbing systems.[1] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.[2][3] The phenol (B47542) component also contributes to the compound's hazardous profile, being toxic and corrosive.[4][5]
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity | Azides are highly toxic if ingested, inhaled, or absorbed through the skin, acting similarly to cyanide by inhibiting cytochrome oxidase.[1] Phenol is also toxic if swallowed, in contact with skin, or inhaled.[4][5] | Chemical-resistant gloves (Silver shield gloves under nitrile are recommended for high toxicity azides), lab coat, and chemical safety goggles or a face shield.[2][6] All handling should be done in a certified chemical fume hood.[2][6] |
| Explosion Hazard | Azides can react with heavy metals to form highly shock-sensitive and explosive metal azides.[1] This is a significant concern for plumbing if disposed of improperly.[2] | Avoid contact with metals. Use only non-metallic containers for waste collection.[1] |
| Skin Corrosion | The phenol component can cause severe skin burns and eye damage.[4][5] | Wear appropriate protective gloves, clothing, and eye/face protection.[4][5] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
Experimental Protocol for Deactivation of Dilute Azide Solutions (<5%)
This procedure should only be performed by trained personnel in a properly functioning chemical fume hood due to the evolution of toxic and explosive gases.[2]
-
Setup : In a chemical fume hood, equip a three-necked flask with a stirrer, a dropping funnel, and an outlet connected via tubing to a gas trap (e.g., a bleach solution) to scrub nitrogen oxides.
-
Reaction : Place the aqueous solution containing no more than 5% of the azide compound into the flask.
-
Addition of Sodium Nitrite : With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide.[2]
-
Acidification : Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic, as confirmed by pH paper. Caution: The order of addition is critical. [2]
-
Completion : Allow the mixture to stir for several hours to ensure the complete destruction of the azide.
-
Neutralization : After the reaction is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.[2]
-
Verification : Test the solution for the presence of residual azides. A common colorimetric test involves adding a drop of the solution to a spot plate, followed by a few drops of dilute hydrochloric acid and a drop of ferric chloride solution. A red color indicates the presence of hydrazoic acid, meaning residual azide is present.[2]
-
Final Disposal : Once confirmed to be azide-free, the neutralized solution should be collected in a designated hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) office.[2]
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill : If a spill occurs, evacuate the area and, if safe to do so, increase ventilation by opening the fume hood sash. Do not attempt to clean up the spill without proper training and PPE. Immediately contact your institution's EHS office for guidance.[1]
-
Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes and remove contaminated clothing.[5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5]
-
Inhalation : Move the individual to fresh air.[5]
-
In all cases of exposure, seek immediate medical attention.
-
Disclaimer: This document provides guidance on the disposal of this compound. It is imperative to consult your institution's specific safety protocols and your local EHS office for complete and compliant disposal procedures.[1] Always review the Safety Data Sheet (SDS) for any chemical before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
